3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one
CAS No.: 1111025-65-0
Cat. No.: VC4521781
Molecular Formula: C23H20ClFN4O2
Molecular Weight: 438.89
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1111025-65-0 |
|---|---|
| Molecular Formula | C23H20ClFN4O2 |
| Molecular Weight | 438.89 |
| IUPAC Name | 3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-piperidin-1-ylquinolin-4-one |
| Standard InChI | InChI=1S/C23H20ClFN4O2/c1-28-13-17(23-26-22(27-31-23)14-6-5-7-15(24)10-14)21(30)16-11-18(25)20(12-19(16)28)29-8-3-2-4-9-29/h5-7,10-13H,2-4,8-9H2,1H3 |
| Standard InChI Key | VDFJFNVWIUIZIV-UHFFFAOYSA-N |
| SMILES | CN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCC3)F)C4=NC(=NO4)C5=CC(=CC=C5)Cl |
Introduction
The compound 3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one is a complex organic molecule that incorporates several pharmacophores, including a quinolinone core, a piperidine ring, and an oxadiazole moiety. This structure suggests potential biological activity, particularly in the realms of antimicrobial or antiviral applications, given the presence of these functional groups in various bioactive compounds.
Synthesis
The synthesis of 3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one would likely involve multiple steps, including the formation of the quinolinone core, introduction of the oxadiazole moiety, and attachment of the piperidine ring. Common methods might involve condensation reactions for forming the oxadiazole ring and nucleophilic substitution for attaching the piperidine group.
Biological Activity
While specific biological activity data for this compound is not available, compounds with similar structures have shown promise in various therapeutic areas:
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Antimicrobial Activity: Oxadiazoles have been explored for their antimicrobial properties, suggesting potential activity in this area .
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Antiviral Activity: The presence of a quinolinone core and piperidine ring could indicate antiviral potential, as these motifs are found in drugs targeting viral replication mechanisms.
Research Findings
Given the lack of specific research findings on this exact compound, we can infer potential applications based on related compounds:
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Molecular Docking Studies: These studies could predict how the compound interacts with biological targets, such as enzymes or receptors involved in microbial or viral replication.
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In Vitro Assays: Testing in cell cultures would provide insights into the compound's efficacy and toxicity.
Data Table: Comparison of Related Compounds
| Compound | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|
| 1-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane hydrochloride | C15H17Cl2N3O | 326.22 | Potential therapeutic applications |
| N-[[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-ethyl-2-oxo-1,3-benzothiazole-6-sulfonamide | C18H15ClN4O4S | 450.9 | Not specified |
| 5-[1-Benzyl-6-fluoro-7-(piperidin-1-yl)-quinolin-4(1H)-on-3-yl]-3-(4-methylcyclohex-1-yl)-1,2,4-oxadiazole | Not specified | Not specified | Antimicrobial and antiviral potential |
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